7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC9656966
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
![7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine -](/images/structure/VC9656966.png)
Specification
Molecular Formula | C12H8BrN3 |
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Molecular Weight | 274.12 g/mol |
IUPAC Name | 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C12H8BrN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H |
Standard InChI Key | STTJLSWXAURIKK-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br |
Canonical SMILES | C1=CC(=CC=C1C2=CC=NC3=CC=NN23)Br |
Introduction
Chemical Structure and Nomenclature
The core structure of pyrazolo[1,5-a]pyrimidine consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine, the bromine atom at the para position of the phenyl group introduces electronegativity and steric bulk, influencing both reactivity and biological interactions. The IUPAC name derives from the parent pyrazolo[1,5-a]pyrimidine system, with substituents numbered according to standard bicyclic nomenclature rules .
Synthetic Methodologies
Cyclocondensation of Aminopyrazoles with 1,3-Diketones
A common route to pyrazolo[1,5-a]pyrimidines involves the acid-catalyzed cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters. For example, Marjani et al. demonstrated that reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with pentane-2,4-dione in acetic acid and H₂SO₄ yields pyrazolo[1,5-a]pyrimidines in 87–95% yields. Adapting this method, the 4-bromophenyl group could be introduced via a suitably substituted aminopyrazole precursor.
Allenic Ketone-Based Synthesis
Zhang et al. developed a regioselective synthesis using 1,2-allenic ketones and aminopyrazoles. This method avoids harsh acids and achieves regiospecificity through conjugate addition-cyclization cascades. For instance, 7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine (3p) was synthesized by reacting 4-bromophenyl-substituted allenic ketones with 5-amino-3-methylpyrazole, yielding a product characterized by NMR (δ 7.57–7.84 ppm, aromatic protons) and NMR (δ 125.3–158.2 ppm) .
Table 1: Comparative Synthesis Routes
Method | Reactants | Conditions | Yield (%) | Reference |
---|---|---|---|---|
Acid-catalyzed | 5-Aminopyrazole + 1,3-diketone | AcOH/H₂SO₄, rt | 87–95 | |
Allenic ketone route | Aminopyrazole + 1,2-allenic ketone | Toluene, 80°C | 75–92 |
Physicochemical Properties
While direct data for 7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine are sparse, its methyl-substituted analog (3p) provides a proxy :
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Melting Point: 209–210°C (for 7-(4-bromophenyl)-2,5-dimethyl variant)
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IR (cm⁻¹): 1699 (C=O), 1602 (C=N), 745 (C-Br)
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NMR (CDCl₃): δ 2.42 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 7.57 (d, J = 8.4 Hz, 2H, Ar-H), 7.84 (d, J = 8.8 Hz, 2H, Ar-H)
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NMR: δ 14.8 (CH₃), 24.7 (CH₃), 125.3–158.2 (aromatic and heterocyclic carbons)
The bromine atom’s inductive effect deshields adjacent carbons, observable in NMR downfield shifts .
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